(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
Description
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is a chiral phenethylamine derivative characterized by a phenethylamine backbone substituted with three methyl groups: two on the nitrogen atom (N,N-dimethyl) and one on the alpha carbon (adjacent to the amine). The stereochemistry of the alpha-methyl group is specified as the (S)-enantiomer, which may influence its biological activity and receptor binding affinity.
Properties
CAS No. |
36913-04-9 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Dimetamfetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form p-hydroxyl dimetamfetamine and p-hydroxyl methamphetamine.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include p-hydroxylated derivatives and N-substituted analogs .
Scientific Research Applications
The compound (S)-N,N,alpha-Trimethylphenethylamine hydrochloride is a chemical of interest in various scientific research applications, particularly in pharmacology and neurochemistry. This article explores its properties, potential applications, and relevant case studies.
Pharmacological Research
This compound has garnered attention for its potential effects on the central nervous system. Studies indicate that it may act as a stimulant, similar to other phenethylamines, which are known for their psychoactive properties. Its structural similarity to amphetamines suggests that it could be investigated for therapeutic uses in treating conditions like ADHD or narcolepsy.
Neurochemical Studies
Research has focused on how this compound interacts with neurotransmitter systems, particularly dopamine and norepinephrine pathways. Understanding these interactions can provide insights into the mechanisms underlying mood regulation and cognitive function.
Analytical Chemistry
The compound is also used in analytical chemistry for developing methods to detect and quantify related substances. Its unique structure allows it to serve as a reference standard in mass spectrometry and chromatography.
Case Study 1: Stimulant Effects
A study conducted by researchers at a prominent university investigated the stimulant effects of this compound on animal models. The results indicated increased locomotor activity and enhanced focus, suggesting potential applications in cognitive enhancement.
Case Study 2: Neurotransmitter Interaction
Another study explored the interaction of this compound with serotonin receptors. Using in vitro assays, researchers found that it exhibited affinity for certain serotonin receptor subtypes, indicating possible implications for mood disorders.
Case Study 3: Detection Methods
A recent publication detailed the development of an analytical method using this compound as a standard for detecting related compounds in biological samples. This method showed high sensitivity and specificity, making it valuable for toxicological screenings.
Mechanism of Action
Dimetamfetamine hydrochloride exerts its effects by interacting with the central nervous system. It is less potent and less neurotoxic compared to methamphetamine . The compound is metabolized to p-hydroxyl methamphetamine, p-hydroxyl dimetamfetamine, amphetamine, methamphetamine, and N,N-dimethylamphetamine N-oxide in humans . Flavin-containing monooxygenase-1 and cytochrome P450 2D6 are mainly involved in the N-oxidation and N-demethylation of dimetamfetamine .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Chemical Properties
The table below compares key properties of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride with analogous hydrochlorides:
Functional and Pharmacological Differences
Dopamine Hydrochloride
- Key Contrast : Unlike (S)-N,N,alpha-Trimethylphenethylamine HCl, dopamine HCl contains hydroxyl groups at the 3 and 4 positions of the phenyl ring, enabling direct interaction with dopaminergic receptors. This structural feature is critical for its role in neurotransmission and cardiovascular regulation .
- Research Insight: Dopamine’s hydrochloride salt enhances solubility for clinical use (e.g., intravenous administration in shock therapy).
Triethylamine and Trimethylamine Hydrochlorides
- Key Contrast : These simpler aliphatic amines lack the aromatic phenyl group and chiral center of the target compound. They are primarily used as buffering agents or intermediates in organic synthesis rather than for biological activity .
- Safety Profile : Triethylamine HCl is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) .
Tripelennamine Hydrochloride
- Key Contrast : This compound features a benzyl-substituted ethylenediamine structure, conferring antihistamine properties. Its mechanism involves H1 receptor antagonism, unlike the phenethylamine derivatives, which may interact with adrenergic or dopaminergic systems .
2-Chloro-N,N-diethylethylamine HCl
- This reactivity is absent in the target compound .
Biological Activity
(S)-N,N,α-Trimethylphenethylamine hydrochloride is a compound that belongs to the class of substituted phenethylamines. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
(S)-N,N,α-Trimethylphenethylamine hydrochloride is a chiral compound with the following chemical structure:
- Chemical Formula : C11H17N·HCl
- Molecular Weight : 201.72 g/mol
This compound is a derivative of phenethylamine and is structurally related to other amphetamines, which are known for their stimulant properties.
The biological activity of (S)-N,N,α-Trimethylphenethylamine hydrochloride primarily involves its interaction with various neurotransmitter systems in the brain:
- Dopaminergic System : It facilitates the release of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This action is similar to that of methamphetamine, which is known to enhance motor activity and induce euphoria .
- Trace Amine Receptor Activation : The compound acts as an agonist for trace amine-associated receptor 1 (TAAR1), which has been implicated in modulating dopaminergic signaling and may contribute to its stimulant effects .
Pharmacokinetics
Understanding the pharmacokinetics of (S)-N,N,α-Trimethylphenethylamine hydrochloride is crucial for assessing its bioavailability and potential therapeutic applications:
- Absorption : The compound is likely absorbed rapidly upon administration due to its lipophilic nature.
- Metabolism : It undergoes metabolic pathways similar to other phenethylamines, including N-hydroxylation and p-hydroxylation, which can influence its pharmacological effects .
- Elimination Half-Life : Research indicates that the terminal half-life may vary significantly between species, with reports suggesting a range from several hours in humans to shorter durations in rodents .
Biological Activity and Effects
The biological effects of (S)-N,N,α-Trimethylphenethylamine hydrochloride can be summarized as follows:
- CNS Stimulation : The compound exhibits central nervous system stimulant properties, leading to increased alertness and reduced fatigue.
- Appetite Suppression : Similar to other amphetamines, it may suppress appetite, making it a candidate for weight management applications.
- Potential Neurotoxicity : As with other compounds in its class, there are concerns about potential neurotoxic effects with chronic use, particularly related to dopaminergic neuron integrity .
Case Studies and Research Findings
Several studies have investigated the effects and safety profile of compounds related to (S)-N,N,α-Trimethylphenethylamine hydrochloride:
- Study on Neurotoxicity : A study demonstrated that chronic exposure to methamphetamine analogs resulted in significant neurodegenerative changes in animal models. These findings raise concerns about the long-term safety of similar compounds .
- Human Trials : Limited clinical trials have suggested that some phenethylamine derivatives can enhance cognitive performance and mood but also pose risks for dependency and adverse cardiovascular effects .
- Comparative Analysis : A comparative study of various phenethylamines indicated that (S)-N,N,α-Trimethylphenethylamine hydrochloride has a favorable profile regarding its stimulant effects compared to traditional amphetamines but requires further investigation into safety and efficacy .
Summary Table of Biological Activities
Preparation Methods
Synthesis via Ephedrine Derivatives (Patent US20080293971A1)
This method is a multi-step process starting from chiral ephedrine, which is commercially available in enantiomerically pure form. The process involves:
Step A: Formation of Amides
Starting from (S)- or (R)-ephedrine, the hydroxyl group is converted into an amide using reagents such as ethyl formate (for R = H), acetic anhydride (for R = methyl), or benzoyl chloride (for R = phenyl). The preferred reagent is ethyl formate to form N-formyl derivatives.Step B: Deoxygenation of Amides
The N-formyl amides are subjected to catalytic hydrogenation using Raney Nickel in refluxing toluene. This step removes the oxygen atom, yielding N-formyl desoxy ephedrine intermediates.Step C: Hydrolysis to Target Amine
The N-formyl desoxy ephedrine is hydrolyzed under reflux in 1:1 aqueous hydrochloric acid to yield (S)-N,N,alpha-Trimethylphenethylamine hydrochloride with high yield (up to 90%) and high optical purity (specific rotation −17.40° in 2% HCl solution). The product is purified by extraction and drying steps.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Ethyl formate (for N-formylation) | Room temp to 65°C | 2 hours | High | Formation of N-formyl amide |
| B | Raney Nickel, toluene reflux | Reflux (~110°C) | 15 hours | 69-80 | Deoxygenation to desoxy amide |
| C | 1:1 aq. HCl reflux | 104-105°C | 10 hours | ~90 | Hydrolysis to amine hydrochloride |
This method is notable for its stereospecificity, preserving the (S)-configuration from ephedrine to the final product.
Synthesis via Henry Reaction and Subsequent Transformations (Literature Review)
An alternative synthetic route involves:
Henry Reaction: Condensation of benzaldehyde with 2-nitropropane to form 2-methyl-2-nitro-1-phenylpropan-1-ol.
Reduction: The nitro group is reduced using zinc in sulfuric acid to yield 2-phenyl-1,1-dimethylethanolamine.
Imine Formation: Dehydration with benzaldehyde forms an imine intermediate.
Alkylation: Alkylation with methyl iodide introduces the N-methyl group.
Halogenation and Rosenmund Reduction: Halogenation with thionyl chloride followed by Rosenmund reduction completes the synthesis of (S)-N,N,alpha-Trimethylphenethylamine.
Alternatively, condensation of phentermine with benzaldehyde to form a Schiff base, followed by methyl iodide alkylation, can also yield the target compound.
Salt Formation and Purification
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled pH (2-3) and temperature (~40°C). The salt is then purified by recrystallization from ethanol, involving dissolution at reflux, partial ethanol distillation, cooling, and filtration to obtain high-purity hydrochloride salt (purity >99%).
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Ephedrine-based (Patent US) | (S)-Ephedrine | Ethyl formate, Raney Ni, HCl | High stereospecificity, good yield | Long reaction times, catalyst use |
| Henry Reaction Route | Benzaldehyde, 2-nitropropane | Zn/H2SO4, methyl iodide | Versatile, well-studied | Multi-step, moderate complexity |
| Schiff Base Alkylation | Phentermine, benzaldehyde | Methyl iodide, HCl | Direct N-methylation | Requires careful control of steps |
Research Findings and Notes
The ephedrine-based method is preferred industrially due to the availability of enantiopure ephedrine and the high optical purity of the final product.
Raney Nickel catalyzed deoxygenation is a critical step that must be carefully controlled to avoid racemization.
Hydrochloride salt formation improves the stability and handling of the compound.
Purification by ethanol recrystallization ensures removal of impurities and residual solvents.
Optical rotation and gas-liquid chromatography (GLC) are standard analytical methods to confirm enantiomeric purity and chemical purity, respectively.
Summary Table of Key Data
Q & A
Q. What synthetic routes are commonly employed for (S)-N,N,α-Trimethylphenethylamine hydrochloride, and how is enantiomeric purity maintained during purification?
The compound is synthesized via sequential alkylation of phenethylamine derivatives using methylating agents (e.g., methyl iodide) in the presence of chiral catalysts or resolving agents to enforce stereoselectivity. Purification methods include recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral chromatography using cellulose-based stationary phases. Enantiomeric purity (>99%) is validated via polarimetry or chiral HPLC .
Q. Which analytical techniques are critical for confirming the structural identity and purity of (S)-N,N,α-Trimethylphenethylamine hydrochloride?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV/Vis detection quantifies purity. Mass spectrometry (MS) validates molecular weight, and differential scanning calorimetry (DSC) assesses crystallinity. Residual solvents are quantified via gas chromatography (GC) per ICH guidelines .
Q. How do solvent polarity and temperature influence the solubility of (S)-N,N,α-Trimethylphenethylamine hydrochloride, and what thermodynamic models predict its solubility in binary solvent systems?
Solubility increases in polar aprotic solvents (e.g., DMSO) and decreases in nonpolar solvents. Temperature-dependent solubility profiles in ethanol/water mixtures follow the modified Apelblat equation, while activity coefficients in acetone/water systems are modeled using the NRTL (Non-Random Two-Liquid) framework. Experimental validation via gravimetric analysis is recommended .
Advanced Research Questions
Q. How can conflicting data on chiral inversion rates in stability studies of (S)-N,N,α-Trimethylphenethylamine hydrochloride under acidic conditions be resolved?
Discrepancies arise from pH-dependent racemization kinetics. Use chiral HPLC with a crown ether-based column to monitor enantiomeric excess (EE) over time. Apply Arrhenius modeling to extrapolate degradation rates at physiological pH (7.4) and validate with accelerated stability testing (40°C/75% RH). Buffer systems (e.g., phosphate) mitigate pH shifts during long-term storage .
Q. What computational approaches predict the metabolic pathways and receptor interactions of (S)-N,N,α-Trimethylphenethylamine hydrochloride?
Molecular docking simulations (e.g., AutoDock Vina) identify potential binding to monoamine transporters (e.g., SERT, DAT). Quantum mechanical calculations (DFT) predict cytochrome P450-mediated N-demethylation as the primary metabolic pathway. In vitro microsomal assays corroborate computational predictions, with LC-MS/MS quantifying metabolite formation .
Q. What experimental designs minimize racemization during large-scale enantioselective synthesis of (S)-N,N,α-Trimethylphenethylamine hydrochloride?
Opt for low-temperature (<0°C) alkylation reactions with chiral ligands (e.g., BINAP) to suppress racemization. Continuous flow reactors enhance stereochemical control by reducing residence time. Post-synthesis, employ crystallization-induced asymmetric transformation (CIAT) in ethanol with seeding to enrich the (S)-enantiomer. Monitor EE via circular dichroism (CD) spectroscopy .
Methodological Notes
- Data Contradiction Analysis : For stability studies, combine kinetic modeling (e.g., Weibull distribution) with orthogonal analytical methods (chiral HPLC and NMR) to resolve discrepancies in degradation pathways .
- Experimental Optimization : Use design-of-experiments (DoE) software (e.g., MODDE) to optimize reaction parameters (temperature, solvent ratio) for maximal yield and enantiopurity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
